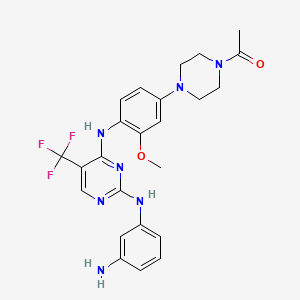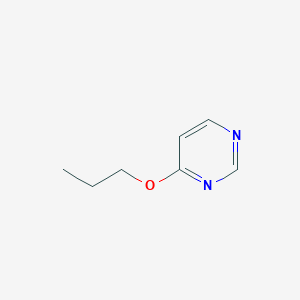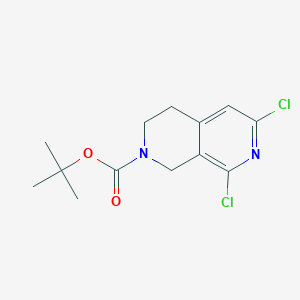
3-Amino-2-methylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhept-3-ylamine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, has a branched structure with a methyl group attached to the third carbon of a heptyl chain, making it a primary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylhept-3-ylamine can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a haloalkane with ammonia or an amine.
Reductive Amination: Another method is reductive amination, where a ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination due to its efficiency and high yield. The process typically uses a continuous flow reactor to maintain optimal reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylhept-3-ylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Produces nitriles or amides.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated derivatives.
Applications De Recherche Scientifique
2-Methylhept-3-ylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Methylhept-3-ylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical pathways. It can also interact with enzymes and receptors, influencing biological processes such as neurotransmission and metabolism .
Comparaison Avec Des Composés Similaires
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness: 2-Methylhept-3-ylamine is unique due to its branched structure and specific placement of the methyl group, which can influence its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in synthesizing specialized compounds that require precise molecular configurations .
Propriétés
Numéro CAS |
116557-25-6 |
|---|---|
Formule moléculaire |
C8H19N |
Poids moléculaire |
129.24 g/mol |
Nom IUPAC |
2-methylheptan-3-amine |
InChI |
InChI=1S/C8H19N/c1-4-5-6-8(9)7(2)3/h7-8H,4-6,9H2,1-3H3 |
Clé InChI |
WXTMKAIMGVITMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


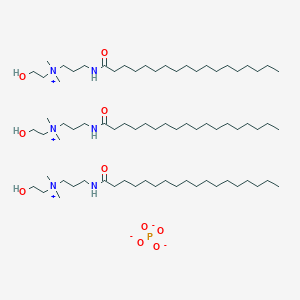
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
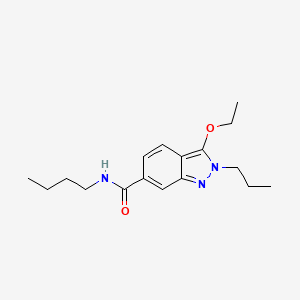
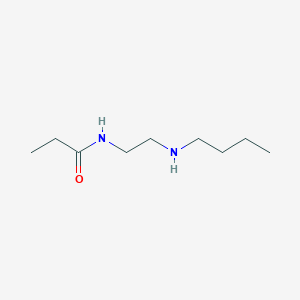

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
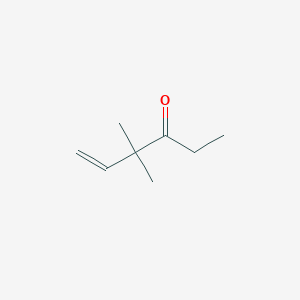

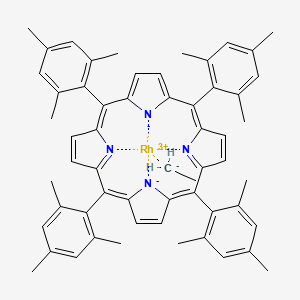
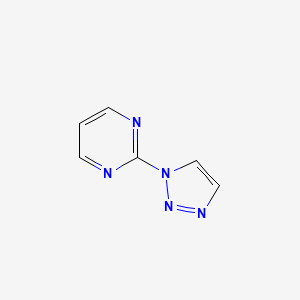
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
